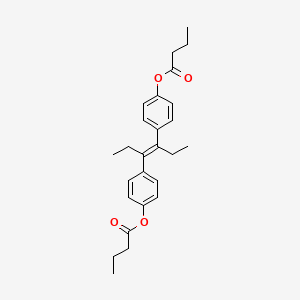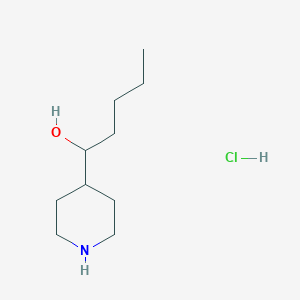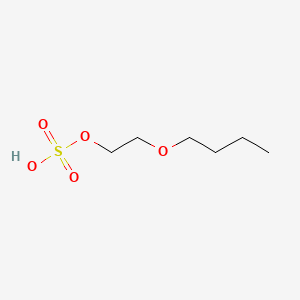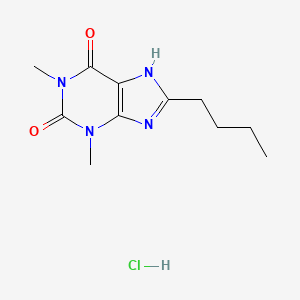
Theophylline, 8-butyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-butyl-, hydrochloride is a derivative of theophylline, a well-known xanthine used primarily for its bronchodilator effects. Theophylline itself is a methylxanthine derivative found in tea and has been used to manage symptoms of asthma, chronic obstructive pulmonary disease (COPD), and other lung conditions . The addition of the 8-butyl group and hydrochloride salt form may modify its pharmacokinetic and pharmacodynamic properties, potentially offering unique therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-butyl-, hydrochloride typically involves the alkylation of theophylline. The process begins with the reaction of theophylline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-butyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the xanthine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of various alkylated theophylline derivatives.
Scientific Research Applications
Theophylline, 8-butyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases, cardiovascular conditions, and as a central nervous system stimulant.
Industry: Utilized in the development of controlled-release formulations and as a reference standard in pharmaceutical research
Mechanism of Action
Theophylline, 8-butyl-, hydrochloride exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscles and dilation of pulmonary blood vessels. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine used for similar therapeutic purposes but without the 8-butyl modification.
Caffeine: Another methylxanthine with central nervous system stimulant effects.
Theobromine: A methylxanthine found in chocolate with milder stimulant effects compared to caffeine.
Uniqueness
Theophylline, 8-butyl-, hydrochloride is unique due to the presence of the 8-butyl group, which may enhance its lipophilicity and alter its pharmacokinetic profile. This modification can potentially lead to improved therapeutic efficacy and reduced side effects compared to its parent compound, theophylline .
Properties
CAS No. |
74039-65-9 |
|---|---|
Molecular Formula |
C11H17ClN4O2 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
8-butyl-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C11H16N4O2.ClH/c1-4-5-6-7-12-8-9(13-7)14(2)11(17)15(3)10(8)16;/h4-6H2,1-3H3,(H,12,13);1H |
InChI Key |
RPDXLEWRJDWYIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
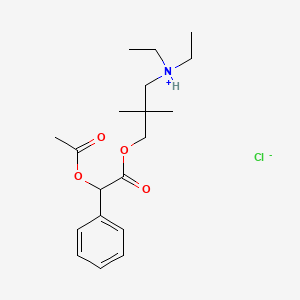
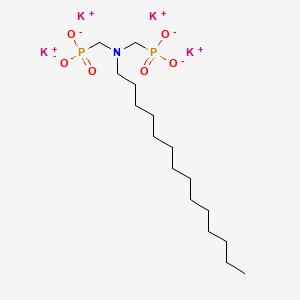
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
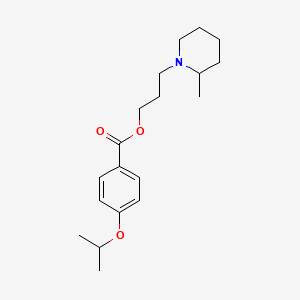
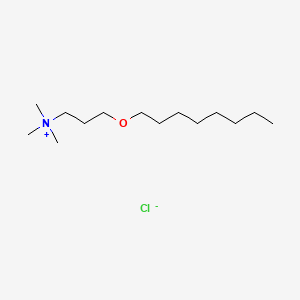

![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)
